Enantiomeric Purity: Direct Comparison of Biosynthetic (R)-CPPO vs. Chemical Catalysis and Racemic Mixture
The engineered carbonyl reductase EbSDR8 mutant (G94A/L153I/Y188A/Y202M) produces (R)-CPPO with >99% enantiomeric excess (eep) and 95.5% conversion from 1.0 M 3-chloro-1-phenyl-1-propanone (3-CPP) in a non-aqueous system [1]. This biological route yields a product that is enantiomerically purer than the (R)-CPPO generated by a conventional chiral spiroborate ester catalyst, which achieved 96.3% e.e. and 99.5% purity under optimized conditions (n(3-chloropropiophenone):n(spiroborate ester):n(borane)=1:0.1:0.6, 5-10°C) [2]. The >99% e.e. value from biocatalysis is also significantly superior to the undefined, racemic nature of the commercially available mixture, CAS 18776-12-0, which lacks any enantiomeric purity and would require additional resolution steps [3].
| Evidence Dimension | Enantiomeric Excess (e.e.) and Purity of (R)-3-Chloro-1-phenyl-1-propanol |
|---|---|
| Target Compound Data | >99% e.e. (eep) and 95.5% conversion; 161 g/L productivity [1] |
| Comparator Or Baseline | Spiroborate ester catalysis: 96.3% e.e. and 99.5% purity [2]; Racemic mixture (CAS 18776-12-0): 0% e.e. |
| Quantified Difference | Biocatalytic route achieves >2.7% absolute higher e.e. and avoids resolution costs |
| Conditions | Whole-cell biocatalyst EbSDR8G94A/L153I/Y188A/Y202M, 1.0 M 3-CPP in 100% isopropanol [1]; Chemical catalysis in ethyl acetate at 5-10°C [2] |
Why This Matters
Higher enantiomeric purity directly translates to more efficient downstream API synthesis, reducing the need for costly purification and increasing overall process yield.
- [1] Shao ZH, et al. Rational design of the carbonyl reductase EbSDR8 for efficient biosynthesis of enantiopure (R)-3-chloro-1-phenyl-1-propanol. Applied Microbiology and Biotechnology, 2020. DOI: 10.1007/s00253-020-10944-7. View Source
- [2] Z. H. Yang, et al. Enantioselective Synthesis of (R)-3-Chloro-1-phenyl-1-propanol Catalyzed by Chiral Spiroborate Ester. Fine Chemicals, 2014, 31(8). View Source
- [3] Pharmaffiliates. rac 3-Chloro-1-phenylpropanol. CAS No: 18776-12-0. An intermediate of racemic Atomoxetine. View Source
